Basic green 4

Descripción

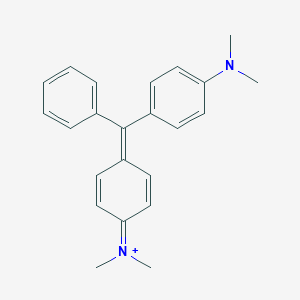

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZZZRQASAIRJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2 | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10309-95-2 (Parent) | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025512 | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite Green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.4X10-13 mm Hg at 25 °C /Estimated/ | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Green crystals with metallic luster | |

CAS No. |

569-64-2 | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALACHITE GREEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALACHITE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12058M7ORO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization of Malachite Green Cation

Classical Synthetic Pathways for Malachite Green and its Cationic Form

The traditional synthesis of malachite green is a two-step process that begins with the formation of its colorless leuco form, followed by an oxidation step to yield the colored cation. wikipedia.org

Condensation Reactions in Malachite Green Cation Synthesis

The initial and pivotal step in the synthesis of malachite green is the condensation reaction between benzaldehyde (B42025) and dimethylaniline. wikipedia.orgmacsenlab.com This reaction, typically carried out in the presence of a condensing agent such as sulfuric acid, zinc chloride, or oxalate (B1200264) salts, yields leucomalachite green (LMG). wikipedia.orgnih.gov The molecular ratio of benzaldehyde to dimethylaniline is a critical parameter, with a 1:2 ratio being standard for this process. wikipedia.orgslideshare.net The reaction proceeds through a C7-carbinolic intermediate which is then treated with hydrochloric acid to form the final LMG product. researchgate.net

The general chemical equation for this condensation is: C₆H₅CHO + 2C₆H₅N(CH₃)₂ → C₆H₅CH(C₆H₄N(CH₃)₂)₂ + H₂O macsenlab.com

Oxidation of Leucomalachite Green Precursors to Malachite Green Cation

The colorless leucomalachite green is subsequently oxidized to produce the intensely colored malachite green cation. wikipedia.org This transformation is crucial as only the cationic form possesses the extended π-delocalization necessary for absorbing visible light, resulting in its characteristic green hue. wikipedia.orgresearchgate.net

A variety of oxidizing agents can be employed for this step, with manganese dioxide and lead (IV) oxide being common choices. wikipedia.orgnih.gov The oxidation is typically conducted in the presence of hydrochloric acid. nih.gov The reaction can be represented as:

C₆H₅CH(C₆H₄N(CH₃)₂)₂ + HCl + ½O₂ → [C₆H₅C(C₆H₄N(CH₃)₂)₂]Cl + H₂O macsenlab.com

Interestingly, research has shown that the oxidation of leucomalachite green to the malachite green dye can also be induced by free radicals. researchgate.net Furthermore, the oxidation of LMG to the chromic malachite green can be achieved quantitatively using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, a technique utilized in analytical methods for the determination of total malachite green residues. fda.gov

Catalytic Approaches in Malachite Green Cation Synthesis

In pursuit of more efficient and environmentally benign synthetic routes, catalytic methods for the synthesis of malachite green have been explored. Novel processes have been developed that utilize catalytic oxidation with atmospheric oxygen or hydrogen peroxide. nih.gov Research has also investigated the efficacy of various catalysts in the condensation step. For instance, the use of tin (IV) chloride (SnCl₄) as a catalyst has been shown to provide a better yield compared to other acid catalysts, with the added benefits of lower reaction temperatures and shorter reaction times. journalcmpr.com

The influence of the catalyst on the reaction yield has been systematically studied, comparing catalysts like hydrochloric acid, tin tetrachloride, and p-toluenesulfonic acid. journalcmpr.com Additionally, catalytic ozonation using a chemically modified clay sample (P1-PILCs) has been shown to be highly effective in the degradation of malachite green, significantly reducing the process time. uaic.ro The use of metallic nanoparticles, such as silver, loaded onto polymeric systems has also demonstrated high catalytic activity for the degradation of malachite green at ambient temperatures. researchgate.net

Synthesis of N-Demethylated Metabolites of Malachite Green and Leucomalachite Green

The metabolic fate of malachite green involves sequential N-demethylation, leading to a series of metabolites. The synthesis of these N-demethylated derivatives is crucial for metabolic studies and for understanding the potential genotoxicity of malachite green exposure. nih.govacs.org

Methods for Preparing N-Demethylated Malachite Green Cation Derivatives

A versatile method for the synthesis of N-demethylated metabolites of both malachite green and leucomalachite green has been developed. nih.govacs.org This synthetic route involves the coupling of 4-(dimethylamino)benzophenone (B186975) or 4-nitrobenzophenone (B109985) with aryllithium reagents derived from appropriately substituted 4-bromoaniline (B143363) derivatives. researchgate.netnih.govacs.org The subsequent treatment of the intermediate product with hydrochloric acid in refluxing methanol (B129727) yields the desired N-demethylated cationic malachite green analogues. researchgate.netnih.govacs.org This procedure is general and can be extended to prepare N-demethylated metabolites of other structurally related N-methylated triphenylmethane (B1682552) dyes. nih.govacs.org The resulting N-demethylated derivatives include monodes-, dides(sym)-, dides(unsym)-, trides-, and tetrades- forms. researchgate.netnih.govacs.org

| Starting Material | Reagent | Product |

| 4-(dimethylamino)benzophenone or 4-nitrobenzophenone | Aryllithium reagents from substituted 4-bromoanilines | N-Demethylated Malachite Green Cation Derivatives |

| Benzaldehyde and N,N-dimethylaniline | Sulfuric acid or other condensing agents | Leucomalachite Green |

| Leucomalachite Green | Oxidizing agent (e.g., MnO₂) | Malachite Green Cation |

Synthesis of Labeled Malachite Green Cation for Spectroscopic Analysis

To aid in the detailed spectroscopic analysis and assignment of spectral data for malachite green and its metabolites, isotopically labeled versions of the compound have been synthesized. Specifically, ¹³C₇-labeled malachite green and leucomalachite green have been prepared. nih.govacs.org The availability of these labeled standards has been instrumental in the extensive ¹H and ¹³C spectral assignments of the N-demethylated metabolites. nih.govacs.org

Furthermore, an efficient synthesis of stable isotope-labeled D₁₂-Malachite Green has been reported, using CD₃OD as a precursor through methylation, condensation, and oxidation steps. xml-journal.net This deuterated internal standard is valuable for use in food safety analysis. xml-journal.net The synthesis of selectively ¹⁵N- or ¹³C-labeled malachite green has also been described, which is crucial for detailed mechanistic studies and understanding the interactions of the dye with biological macromolecules. researchgate.netresearchgate.net

| Labeled Precursor | Labeling Position | Application |

| ¹³C-labeled reagents | C₇ position | ¹H and ¹³C spectral assignments of metabolites |

| CD₃OD | Methyl groups | Internal standard for food safety analysis |

| ¹⁵N or ¹³C precursors | Specific atoms | Mechanistic studies and biomolecular interactions |

Design and Synthesis of Photoresponsive Malachite Green Cation Derivatives

The development of photoresponsive materials often leverages molecules that can undergo significant structural and electronic changes upon exposure to light. Malachite green (MG) is one such molecule, capable of converting from a colorless, nonionic leuco form to a brightly colored cationic form upon photoirradiation. tandfonline.comcaltech.edu This transformation is driven by the ionization of the molecule when exposed to UV light, which generates a positive charge and a dramatic change in properties like polarity and light absorption. caltech.eduscience.gov This characteristic makes malachite green derivatives ideal candidates for creating materials that can be controlled spatiotemporally with a light signal. nih.govtandfonline.com Researchers have focused on designing and synthesizing derivatives of malachite green that can be readily incorporated into larger systems, such as biopolymers or synthetic polymers, to impart photoresponsiveness to the final material. tandfonline.com

A key strategy for integrating malachite green into other structures is to functionalize it with a reactive group suitable for conjugation, such as a carboxylic acid. This functional group provides a handle for forming covalent bonds, typically amide linkages, with other molecules like peptides, proteins, or polymers. tandfonline.comnih.gov

Several synthetic routes have been developed to produce malachite green derivatives bearing a carboxylic acid group. One approach involves a multi-step synthesis starting from precursors that are built up to form the triphenylmethane scaffold with the desired functional group. For example, derivatives have been prepared where a carboxyl group is attached to one of the phenyl rings. tandfonline.comresearchgate.net A series of carboxylic acid derivatives of malachite green were synthesized to identify a compound that could be rapidly and quantitatively converted to its cationic form upon photoirradiation. nih.govtandfonline.com The synthesis can involve reactions such as Suzuki coupling to introduce a carboxyl-functionalized phenyl group, followed by hydrolysis of an ester to yield the final carboxylic acid. tandfonline.com

Another example includes the synthesis of meta- or para-substituted carboxylated malachite green analogs. researchgate.netresearchgate.net These derivatives were subsequently coupled with other complex molecules, such as acetylated piperazinylamide spacered triterpenoic acids (oleanolic and ursolic acid), demonstrating the utility of the carboxyl group for creating elaborate molecular conjugates. researchgate.net The specific placement of the carboxyl group (meta vs. para position) was found to influence the biological activity of the final conjugate. researchgate.net The successful synthesis of these derivatives paves the way for imparting the photoresponsive properties of the malachite green cation to a wide array of materials through chemical conjugation. tandfonline.com

The incorporation of malachite green into polymeric structures is a primary method for creating functional, photoresponsive materials. This integration can be achieved through two main strategies: grafting pre-functionalized malachite green derivatives onto a polymer backbone or by copolymerizing a malachite green monomer with other monomers.

One successful approach involves conjugating a carboxylic acid derivative of malachite green to a cationic comb-type copolymer, specifically poly(allylamine)-graft-poly(ethylene glycol). tandfonline.comnih.govtandfonline.com The conjugation is achieved through a condensation reaction between the carboxylic acid on the malachite green derivative and the amine groups on the poly(allylamine) backbone. tandfonline.com Upon photoirradiation, the copolymer containing just 9 mol% of the malachite green derivative exhibited enhanced biological activity, demonstrating an effective transfer of photoresponsiveness to the polymer. nih.gov The ionic interactions of such copolymers play a crucial role in their function. tandfonline.com

An alternative strategy is to first synthesize a vinyl derivative of malachite green, such as triphenylmethane leucohydroxide vinyl monomer (VN-MG-OH), which can then be copolymerized with other monomers like acrylamides. caltech.edu This method aims to create linear copolymers with malachite green chromophores integrated directly into the polymer chain. caltech.edu However, this approach can be challenging, as research has shown that malachite green can have detrimental effects on free-radical polymerization, a common method for creating such polymers. caltech.edu Despite these challenges, linear copolymers of acrylamides and malachite green vinyl monomers have been reported in the literature. caltech.edu The photoirradiation-dependent interactions of malachite green-bearing copolymers of acrylamide, N,N-dimethylacrylamide, and vinyl alcohol with DNA have been previously studied. tandfonline.com These polymeric structures are of interest for developing photoresponsive hydrogel networks and polymer brushes on surfaces. caltech.edu

Analytical Methodologies for Malachite Green Cation

Spectroscopic Techniques for Malachite Green Cation Detection and Quantification

Spectroscopic techniques form the cornerstone of analytical approaches for the malachite green cation. These methods leverage the interaction of the molecule with electromagnetic radiation to provide both qualitative and quantitative data. Techniques such as UV-Visible Spectroscopy, Fluorescence Spectrometry, and Infrared Spectroscopy are widely utilized.

UV-Visible spectroscopy is a fundamental technique for analyzing malachite green, primarily because the cation's structure contains a chromophore that absorbs light in the visible region of the spectrum. aip.org This absorption is directly proportional to its concentration, a principle that is extensively used for its quantification in various samples. nih.govfrontiersin.org

The intense green color of the malachite green cation is the result of a strong absorption band in the visible spectrum, with a maximum absorbance (λmax) reported between 614 nm and 621 nm. nih.govwikipedia.orgresearchgate.netscribd.com The exact position of this peak can be influenced by factors such as the solvent and the pH of the solution. uaic.ro In alkaline conditions (pH > 12), the green color is lost as the cation converts to its colorless carbinol base form. nih.gov

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter for quantitative analysis. Reported values for the malachite green cation vary across the literature, which can be attributed to different experimental conditions such as solvent and pH. wikipedia.orguaic.roaatbio.com

| Reported Molar Extinction Coefficient (ε) | Wavelength (nm) | Source |

|---|---|---|

| 105,000 M⁻¹ cm⁻¹ | 621 nm | wikipedia.orgscribd.com |

| 74,300 M⁻¹ cm⁻¹ | 614 nm | researchgate.net |

| 14,899 M⁻¹ cm⁻¹ | Not Specified | aatbio.com |

| 2,706 M⁻¹ cm⁻¹ | 618 nm | uaic.ro |

Spectrophotometry is a common and direct method for determining the concentration of malachite green in environmental water samples. nih.govresearchgate.net However, due to the typically low concentrations found in natural waters, a pre-concentration step is often necessary before analysis to bring the dye within the instrument's detection range. nih.gov Solid-phase extraction (SPE) is a widely used pre-treatment technique. mdpi.com One such method involves using surfactant-coated alumina (B75360) to extract and concentrate the dye from a large volume of water. tandfonline.comtandfonline.com The captured malachite green is then eluted with a small volume of a solvent like acetonitrile (B52724) and quantified spectrophotometrically. tandfonline.comtandfonline.com The reliability of these spectrophotometric methods is often confirmed by comparing the results with more sophisticated techniques like high-performance liquid chromatography (HPLC). tandfonline.com

| Methodology | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|

| Pre-concentration on SDS-coated alumina | 5–100 µg L⁻¹ | 3.2 µg L⁻¹ | tandfonline.comtandfonline.com |

| Direct determination in acetic acid-sodium acetate (B1210297) buffer | 0–6.0 µg/mL | 0.13 µg/mL | researchgate.net |

| Nanosilver-catalyzed oxidation | 8.0 × 10⁻⁹–2.0 × 10⁻⁷ mol L⁻¹ | 2.0 × 10⁻⁹ mol L⁻¹ | nih.gov |

UV-Vis spectroscopy is a valuable tool for studying the interactions between the malachite green cation and various nanoparticles. researchgate.net In photocatalysis, for instance, the degradation of malachite green by titanium dioxide (TiO₂) nanoparticles under UV irradiation is monitored by tracking the decrease in the dye's characteristic absorbance peak at approximately 617 nm. scirp.orgmdpi.com A reduction in absorbance indicates the breakdown of the dye's chromophoric structure. aip.orgmdpi.com

The interaction with metallic nanoparticles, such as gold, can also be observed. Studies have shown that gold nanoparticles interact strongly with the cationic dye, which can result in changes to the absorption spectrum. researchgate.net For example, the titration of malachite green with gold nanoparticles has been shown to produce a small shoulder peak at a longer wavelength (around 685 nm), which is indicative of nanoparticle aggregation induced by the dye. researchgate.net

Fluorescence spectrometry offers a highly sensitive and rapid alternative for the detection of malachite green. scispace.comrsc.org This technique is often more sensitive than absorption spectroscopy and can be used to detect trace amounts of the compound. scispace.com

One prominent method is based on fluorescence quenching. A europium-based coordination polymer, Eu(PDCA)₂(H₂O)₆, has been developed as a fluorescent probe. rsc.orgrsc.orgresearchgate.net In its natural state, this polymer suspension exhibits fluorescence. However, upon the addition of malachite green, the fluorescence is significantly quenched. rsc.orgrsc.org This quenching effect is attributed to a competition in absorbing the excitation light source energy between the probe and the malachite green cation, which has a wide absorption band. nih.govsemanticscholar.org This method demonstrates high sensitivity and selectivity, with a reported detection limit for malachite green as low as 0.039 μM. scispace.comrsc.orgrsc.org

Another innovative fluorescence-based approach utilizes a specific aptamer for malachite green in conjunction with SYBR Green I (SGI), a fluorescent dye. nih.gov SGI exhibits strong fluorescence when it intercalates into the double-stranded structure of the aptamer. When malachite green is introduced, it binds specifically to the aptamer, causing a conformational change that releases the SGI. This release leads to a quenching of the fluorescence signal, which is proportional to the concentration of malachite green. nih.gov This method has a reported linear detection range from 0.02 μmol L⁻¹ to 1.0 μmol L⁻¹. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful technique used for the structural characterization of the malachite green cation and to investigate its interactions with other materials. science.govsemanticscholar.org The FTIR spectrum of malachite green displays a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups. These include peaks associated with C=C stretching vibrations within the aromatic rings and vibrations of the tertiary aromatic amine groups. researchgate.netresearchgate.net

FTIR is particularly useful in adsorption and degradation studies. By comparing the spectra of an adsorbent material before and after it has been exposed to a malachite green solution, researchers can confirm the presence of the dye on the material's surface. researchgate.netsciengine.com Shifts in the positions or changes in the intensity of characteristic peaks can provide insights into the nature of the interaction and identify the specific functional groups involved in the binding process. researchgate.net Furthermore, in degradation studies, FTIR can be used to characterize catalysts before and after the reaction to confirm their structural stability. semanticscholar.org

UV-Visible Spectroscopy for Malachite Green Cation Analysis

Chromatographic Techniques for Malachite Green Cation and Metabolites

Chromatographic methods are widely utilized for the separation and determination of malachite green and leucomalachite green. These techniques offer high sensitivity and selectivity, making them suitable for trace-level analysis in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Malachite Green Cation and Leucomalachite Green.mdpi.comnih.govspectroscopyonline.comchromatographyonline.comresearchgate.netnih.govscispace.comtandfonline.commhlw.go.jpscispace.comresearchgate.netlcms.czmdpi.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of malachite green and its metabolite, leucomalachite green. spectroscopyonline.comchromatographyonline.com This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, enabling the accurate identification and quantification of these compounds at very low concentrations. spectroscopyonline.comchromatographyonline.com

LC-MS/MS methods are typically designed to measure both malachite green and leucomalachite green simultaneously. nih.gov The analysis is often performed using positive-ion electrospray ionization (ESI), where the analytes are identified and quantified based on specific ion transitions monitored in multiple reaction monitoring (MRM) mode. nih.govtandfonline.comresearchgate.net This approach enhances the specificity of the analysis, minimizing interference from the sample matrix. spectroscopyonline.com In some applications, a post-column oxidation step is employed to convert leucomalachite green to its colored form, malachite green, prior to detection. nih.govtandfonline.comscispace.comresearchgate.net However, MS-based methods can detect both forms without this conversion step. spectroscopyonline.comchromatographyonline.com

The development of robust LC-MS/MS methods for analyzing malachite green in environmental samples involves careful optimization of several experimental parameters. mdpi.comresearchgate.netmdpi.com This includes the selection of an appropriate mobile phase, optimization of mass spectrometry conditions, and the development of an effective sample extraction procedure. mdpi.comresearchgate.netmdpi.com

A common approach involves using a mobile phase consisting of an organic solvent like ethanol (B145695) or acetonitrile and an acidic aqueous solution, such as water with formic acid. mdpi.comspectroscopyonline.comresearchgate.netmdpi.com For instance, one method utilized a mobile phase of ethanol and 0.1% formic acid in a 1.5:1.0 ratio. mdpi.comresearchgate.netmdpi.com The optimization of MS/MS conditions includes selecting precursor and product ions for both malachite green and its internal standard, as well as optimizing collision energies. lcms.cz

Sample preparation is a critical step, often involving solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix. mdpi.comresearchgate.netmdpi.com For example, a novel adsorbent, wood apple hydrochar, has been successfully used as an SPE sorbent for extracting malachite green from industrial wastewater. mdpi.comresearchgate.net

Method validation is essential to ensure the reliability and accuracy of the analytical results. Key validation parameters include linearity, precision, and recovery.

Linearity is assessed by analyzing a series of standard solutions at different concentrations. A linear relationship between the concentration and the instrument response (peak area) is expected. For example, one study demonstrated linearity for malachite green in the concentration range of 0.1 to 10 mg/L with a correlation coefficient of 0.9995. mdpi.comresearchgate.netmdpi.com Another study on roasted eel meat showed excellent linearity in the range of 0.05–8.0 μg/kg. spectroscopyonline.com

Precision reflects the reproducibility of the method and is typically expressed as the percent relative standard deviation (%RSD). Studies have reported %RSD values between 0.709% and 1.893% for malachite green analysis, indicating good reproducibility. mdpi.comresearchgate.netmdpi.com For roasted eel samples, the RSD% ranged from 3.7% to 11%. spectroscopyonline.com

Recovery experiments are performed to evaluate the efficiency of the extraction procedure. This is done by spiking blank samples with a known amount of the analyte and measuring the recovered concentration. Reported recovery rates for malachite green are often excellent, ranging from 97.28% to 98.75% in environmental water samples and 90–106% in roasted eel. mdpi.comspectroscopyonline.comresearchgate.netmdpi.com

Table 1: Validation Parameters for LC-MS/MS Analysis of Malachite Green

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 0.1 to 10 mg/L | mdpi.comresearchgate.netmdpi.com |

| Correlation Coefficient (r²) | 0.9995 | mdpi.comresearchgate.netmdpi.com |

| Precision (%RSD) | 0.709% – 1.893% | mdpi.comresearchgate.netmdpi.com |

| Recovery | 97.28% – 98.75% | mdpi.comresearchgate.netmdpi.com |

LC-MS/MS is a widely used technique for the determination of malachite green and its metabolite, leucomalachite green, in aquaculture water samples. scispace.comworktribe.com The high sensitivity and specificity of this method allow for the detection of these compounds at the low concentrations typically found in environmental waters. nih.gov To enhance detection limits, a pre-treatment step to concentrate the dye before analysis is often necessary. nih.gov Techniques such as solid-phase extraction are commonly employed for this purpose. nih.gov The minimum required performance limit (MRPL) for the total of malachite green and leucomalachite green has been set at 2 µg/kg by some regulatory bodies. scispace.com

High-Performance Liquid Chromatography (HPLC) with Various Detectors.worktribe.com

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of malachite green. worktribe.com It can be coupled with various detectors, each offering different levels of sensitivity and selectivity. scispace.comworktribe.com

Commonly used detectors include:

Visible (Vis) or Diode Array Detectors (DAD) : These detectors measure the absorbance of light by the colored malachite green cation. scispace.comresearchgate.net While relatively inexpensive, their sensitivity can be limited, and they are not suitable for the direct detection of the colorless leucomalachite green. chromatographyonline.comscispace.com To detect both forms, a post-column oxidation step is often required to convert leucomalachite green to malachite green. chromatographyonline.comscispace.comnih.gov

Fluorescence Detectors : Leucomalachite green is fluorescent, allowing for its direct detection with high sensitivity. nih.govresearchgate.net This method can be used in conjunction with a visible detector to analyze both compounds simultaneously without the need for post-column oxidation. researchgate.net

Mass Spectrometry (MS) : As discussed previously, coupling HPLC with MS provides the highest level of sensitivity and specificity for both malachite green and leucomalachite green. chromatographyonline.com

The choice of detector depends on the specific requirements of the analysis, including the desired detection limits and the complexity of the sample matrix. scispace.com

Electrochemical Methods for Malachite Green Cation Analysis

Electrochemical methods offer a promising alternative to chromatographic techniques for the determination of malachite green. worktribe.com These methods are generally characterized by their high sensitivity, rapid response, low cost, and potential for in-field applications. worktribe.com

Adsorptive stripping voltammetry is one such technique that has been developed for the analysis of malachite green in fish farm water. worktribe.com This method involves the preconcentration of the analyte onto the surface of a working electrode, followed by a voltammetric scan to measure the current response. Studies have shown that the electrochemical behavior of malachite green is pH-dependent. worktribe.com At an optimal pH of 7.4, leucomalachite green does not interfere with the determination of malachite green. worktribe.com

Using differential pulse voltammetry, a linear calibration plot for malachite green can be obtained in the micromolar concentration range, with good recovery rates in fortified water samples. worktribe.com The use of modified electrodes, such as those incorporating carbon nanotubes, can further enhance the sensitivity of the electrochemical detection of malachite green. worktribe.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Malachite green cation |

| Leucomalachite green |

| Ethanol |

| Formic acid |

| Acetonitrile |

| Lead (IV) oxide |

| Wood apple hydrochar |

| Carbon nanotubes |

| Sodium chloride |

| Citric acid |

| Sodium hydrogen phosphate (B84403) |

| Ammonium acetate |

| Dichloromethane |

| Ascorbic acid |

| Methanol (B129727) |

| Dibutylhydroxytoluene |

| Acetone |

| Perchloric acid |

| Ammonium hydroxide |

| Crystal violet |

| Leucocrystal violet |

| Ciprofloxacin |

| Tetracycline |

| Triton X-100 |

| Sodium hydroxide |

| Potassium borohydride |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |

| Gentian violet |

| Leucogentian violet |

| Chloramphenicols |

| Sulfonamides |

| Fluoroquinolones |

Adsorptive Stripping Voltammetry for Trace Determination

Adsorptive stripping voltammetry (AdSV) is a highly sensitive electrochemical technique used for the trace determination of substances that can be preconcentrated onto an electrode surface by adsorption. This method is particularly useful for analyzing malachite green in aqueous samples, such as aquaculture water. worktribe.comcore.ac.uk The process involves two main steps: an accumulation step, where the target analyte (malachite green) is adsorbed onto the working electrode at a specific potential, followed by a stripping step, where the potential is scanned, causing the adsorbed analyte to be electrochemically stripped off, generating a measurable current signal.

The analytical utility of this technique stems from the reactant adsorption of the malachite green cation at and around neutral pH values. worktribe.com Researchers have developed AdSV methods using a glassy carbon electrode, which is more stable compared to chemically modified electrodes. worktribe.com The conditions for analysis, such as the voltammetric waveform, accumulation potential, and accumulation time, are optimized to maximize sensitivity. worktribe.comresearchgate.net

For instance, in one study, the optimal pH for the determination of malachite green was found to be 7.4 using a phosphate buffer, a condition under which its reduced form, leucomalachite green, does not interfere. worktribe.comresearchgate.net Using differential pulse voltammetry as the stripping technique, a linear calibration plot was achieved for malachite green concentrations from 0.2 µM to 1.2 µM, with a detection limit of 0.12 µM. worktribe.com This sensitivity is adequate for monitoring malachite green in environmental water samples. worktribe.com The method has demonstrated good recovery rates in fortified fish farm water samples. worktribe.comresearchgate.net

Table 1: Performance Characteristics of Adsorptive Stripping Voltammetry for Malachite Green Determination

| Parameter | Value | Conditions / Notes | Source |

|---|---|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) | Unmodified electrode | worktribe.com |

| Technique | Differential Pulse Adsorptive Stripping Voltammetry | - | worktribe.com |

| Supporting Electrolyte | 0.1 M Phosphate Buffer | Optimal pH 7.4 | worktribe.comresearchgate.net |

| Linear Range | 0.2 µM - 1.2 µM | Quasi-linear response up to at least 2 µM | worktribe.com |

| Limit of Detection (LOD) | 0.12 µM | Based on a signal-to-noise ratio of 3 | worktribe.com |

| Sensitivity | 0.8311 µA/µM | - | worktribe.comresearchgate.net |

| Accumulation Potential | -0.2 V to +0.4 V | Optimal range for maximum peak current | worktribe.com |

| Mean Recovery | 78.79% - 87.20% | For samples fortified with 0.5 µM and 0.75 µM malachite green | researchgate.net |

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is a fundamental electroanalytical technique used to investigate the redox (reduction-oxidation) behavior of chemical species. worktribe.com For the malachite green cation, CV studies at a glassy carbon electrode have been conducted over a wide pH range (from 2 to 10) to understand its electrochemical mechanism. worktribe.comresearchgate.net These investigations are crucial for developing quantitative analytical methods.

The electrochemical behavior of malachite green is complex and pH-dependent. worktribe.comdu.ac.bd In acidic solutions (e.g., pH 2.0), the cyclic voltammogram shows an oxidation peak corresponding to the oxidation of malachite green. worktribe.com The process is generally found to be diffusion-controlled. worktribe.comresearchgate.net To further elucidate the redox pathway, the electrochemical behavior of leucomalachite green, the reduction product of malachite green, is also studied. worktribe.comcore.ac.uk The oxidation of leucomalachite green produces the same oxidation peak as malachite green, confirming the redox relationship between the two species. worktribe.com When leucomalachite green is oxidized at low pH, the clear solution around the electrode turns green, providing visual evidence of the formation of the malachite green cation. worktribe.com

As the pH increases, the voltammetric peaks of leucomalachite green decrease in magnitude, indicating that it becomes more difficult to oxidize it to malachite green under alkaline conditions. worktribe.com A key finding for analytical purposes is that at a pH of 7.4, leucomalachite green shows very little voltammetric response, meaning it does not interfere with the electrochemical determination of malachite green at this pH. worktribe.comresearchgate.net The electrochemical oxidation of malachite green itself has been characterized as an irreversible, diffusion-controlled process. researchgate.net

Table 2: Key Findings from Cyclic Voltammetry Studies of Malachite Green

| Finding | Description | Significance | Source |

|---|---|---|---|

| Redox Mechanism | Malachite green undergoes an irreversible oxidation. Its reduced form, leucomalachite green, can be oxidized back to malachite green. | Confirms the electrochemical relationship and pathway. | worktribe.comresearchgate.net |

| Controlling Factor | The electrode process is primarily diffusion-controlled. | Indicates that the rate of reaction is governed by the mass transport of the analyte to the electrode surface. | worktribe.comresearchgate.net |

| Effect of pH | Redox behavior is highly dependent on pH. Oxidation of leucomalachite green is favored in acidic conditions and disfavored in alkaline conditions. | Allows for the selection of an optimal pH to maximize sensitivity and minimize interferences. | worktribe.comdu.ac.bd |

| Interference from LMG | At pH 7.4, leucomalachite green (LMG) does not interfere with the voltammetric determination of malachite green. | Crucial for the selective and accurate quantification of malachite green in samples where both forms may be present. | worktribe.comcore.ac.ukresearchgate.net |

Square Wave Voltammetry for Dye Uptake Determination

Square wave voltammetry (SWV) is another sensitive voltammetric technique known for its high speed and effective discrimination against background currents. It has been successfully applied to study the uptake of malachite green. researchgate.netdeepdyve.com

In a study utilizing a carbon paste electrode (CPE) in a sulfuric acid solution at pH 1.0, the electrochemical behavior of malachite green was investigated using both cyclic voltammetry and square wave voltammetry. researchgate.net The analysis revealed one irreversible oxidation peak at +0.82 V and a pair of quasi-reversible peaks with an oxidation peak at +0.51 V and a reduction peak at +0.48 V (vs. SCE). researchgate.net

The peak currents for all three peaks were found to be proportional to the square root of the scan rate, confirming that the electrode processes are diffusion-controlled. researchgate.net For quantitative purposes, the reduction peak current (Pc) was shown to be proportional to the concentration of malachite green over a range of 8.00 × 10⁻⁶ to 1.0 × 10⁻⁴ mol/L. researchgate.net The limit of detection for this method was determined to be 6.6 × 10⁻⁶ mol/L. researchgate.net This application demonstrates the utility of SWV for quantifying malachite green, which is essential for studies determining its uptake by various materials.

Table 3: Research Findings for Square Wave Voltammetry of Malachite Green

| Parameter | Finding / Value | Conditions / Notes | Source |

|---|---|---|---|

| Working Electrode | Carbon Paste Electrode (CPE) | - | researchgate.net |

| Supporting Electrolyte | Sulfuric Acid Solution | pH 1.0 | researchgate.net |

| Peak Potentials (vs. SCE) | Irreversible Oxidation: +0.82 V; Quasi-reversible Oxidation: +0.51 V; Quasi-reversible Reduction: +0.48 V | Scan rate of 0.1 V/s | researchgate.net |

| Electrode Process | Diffusion-controlled | Peak currents proportional to the square root of the scan rate (0.05 to 0.9 V/s) | researchgate.net |

| Linear Range | 8.00 × 10⁻⁶ - 1.0 × 10⁻⁴ mol/L | Based on the reduction peak current (Pc) | researchgate.net |

| Limit of Detection (LOD) | 6.6 × 10⁻⁶ mol/L | Based on a signal-to-noise ratio of 3 | researchgate.net |

| Diffusion Coefficient | 2.31 × 10⁻⁶ cm²/s | Estimated using chronocoulometry | researchgate.net |

Environmental Fate and Transport of Malachite Green Cation

Adsorption Mechanisms of Malachite Green Cation in Environmental Matrices

The removal of malachite green cation from aqueous solutions is often achieved through adsorption onto various natural and synthetic materials. The efficiency and nature of this adsorption are governed by a combination of interacting forces.

Electrostatic attraction is a primary driving force for the adsorption of the cationic malachite green onto negatively charged surfaces. The surface charge of an adsorbent is often pH-dependent. At a pH above the adsorbent's point of zero charge (pzc), the surface becomes negatively charged, facilitating the attraction of the positively charged malachite green cation nih.gov. This interaction is fundamental to the high adsorption capacities observed for many adsorbents, such as cellulose (B213188) nanofibril aerogels and various biomaterials researchgate.netnih.gov. Conversely, at a pH below the pzc, the adsorbent surface is positively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency. Studies have shown that increasing the pH of the solution generally enhances the removal of malachite green due to the increased density of negative charges on the adsorbent surface nih.gov.

Beyond electrostatic forces, hydrogen bonding and π-π interactions play a crucial role in the adsorption of the malachite green cation. Hydrogen bonds can form between the nitrogen atoms in the malachite green molecule and hydroxyl (-OH) or carboxyl (-COOH) groups present on the surface of the adsorbent nih.gov.

The physical structure of the adsorbent, particularly its porosity, influences the adsorption process through a mechanism known as pore filling. Adsorbents with a high surface area and a well-developed porous structure can physically trap malachite green molecules within their pores acs.orgmdpi.com. This mechanism is particularly relevant for materials like porous organic polymers and activated carbons, where the large internal surface area provides ample space for the dye molecules to diffuse into and be retained mdpi.com. The size and shape of the pores relative to the malachite green cation are critical factors in the effectiveness of this mechanism.

To understand the rate and equilibrium of malachite green cation adsorption, kinetic and isotherm models are widely employed. The pseudo-second-order kinetic model is frequently found to best describe the adsorption process, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the dye mdpi.comresearchgate.netrsc.orgneliti.com.

Adsorption isotherms, which describe the equilibrium distribution of the dye between the solid and liquid phases, are commonly analyzed using the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites nih.govresearchgate.net. A good fit to the Langmuir model indicates that a single layer of malachite green molecules forms on the adsorbent surface. The Freundlich model, on the other hand, is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities nih.govnih.gov. The applicability of one model over the other provides insights into the nature of the adsorbent surface and the adsorption mechanism.

Interactive Table: Adsorption Kinetic Parameters for Malachite Green Cation on Various Adsorbents

| Adsorbent | Pseudo-second-order Rate Constant (k₂) (g/mg·min) | Adsorption Capacity (qₑ, exp) (mg/g) | Reference |

|---|---|---|---|

| Kiwi Peel (KP) | Not specified | Not specified | nih.gov |

| Nitric Acid Modified Kiwi Peel (NA-KP) | Not specified | Not specified | nih.gov |

| Cellulose Nanofibril Aerogels | Not specified | 212.7 | researchgate.net |

| Phytogenic Magnetic Nanoparticles | Not specified | 81.2 | rsc.org |

Interactive Table: Adsorption Isotherm Parameters for Malachite Green Cation on Various Adsorbents

| Adsorbent | Langmuir Maximum Adsorption Capacity (qₘ) (mg/g) | Langmuir Constant (Kₗ) (L/mg) | Freundlich Constant (Kբ) (mg/g)(L/mg)¹/ⁿ | Freundlich Intensity (n) | Reference |

|---|---|---|---|---|---|

| Kiwi Peel (KP) | 297.15 | Not specified | Not specified | Not specified | nih.gov |

| Nitric Acid Modified Kiwi Peel (NA-KP) | 580.61 | Not specified | Not specified | Not specified | nih.gov |

| Bentonite (B74815) | 90.9 | 0.23 | 14.2 | 2.1 | researchgate.net |

| Amberlyst 15 | 142.86 | 0.14 | 33.6 | 2.5 | nih.gov |

Degradation Pathways of Malachite Green Cation

In addition to adsorption, the malachite green cation can be removed from the environment through degradation processes, with photolytic degradation being a significant pathway.

The photolytic degradation of malachite green involves the breakdown of the dye molecule upon exposure to light, particularly ultraviolet (UV) radiation. This process can be enhanced by the presence of photocatalysts. The primary mechanisms of photolytic degradation include N-demethylation, hydroxylation, and cleavage of the conjugated triphenylmethane (B1682552) structure researchgate.netresearchgate.netnih.gov.

N-demethylation: This process involves the sequential removal of methyl groups from the dimethylamino moieties of the malachite green molecule.

Hydroxylation: Hydroxyl radicals, which can be generated during photocatalysis, can attack the aromatic rings of the dye, leading to the formation of hydroxylated intermediates.

Cleavage of the Conjugated Structure: The central carbon-carbon bonds of the triphenylmethane structure can be broken, leading to the formation of smaller aromatic compounds, such as benzophenone (B1666685) derivatives.

These initial degradation steps are followed by further oxidation and ring-opening reactions, ultimately leading to the mineralization of the dye into carbon dioxide, water, and inorganic ions. Research has identified several intermediate products during the photolytic degradation of malachite green, including 4-dimethylaminobenzophenone, 4-aminobenzophenone, and 4-dimethylaminophenol nih.gov. The complete degradation pathway is complex and can involve numerous transient species.

Photolytic Degradation Mechanisms

Photoinduced Degradation at Colloidal-Aqueous Interfaces

The fate and transport of organic contaminants like the malachite green cation are significantly influenced by the presence of colloids, such as natural particulate matter and microplastics, in aquatic environments. nih.gov These minuscule particles offer a substantial surface area, making the chemistry at the particle-aqueous interface a critical factor. nih.gov

Research into the interfacial photokinetics of malachite green cation (MG+) adsorbed on the surface of polystyrene carboxyl (PSC) microspheres suspended in water has revealed that the photoinduced degradation of MG+ is accelerated by approximately tenfold at this noncatalytic particle surface compared to the bulk solution. nih.gov This acceleration, combined with a strong binding affinity, underscores the importance of adsorption and surface photolysis as key transformation pathways for organic compounds in aquatic settings. nih.gov The enrichment of reactive species at these colloidal-aqueous interfaces may further facilitate the decomposition of organic pollutants. nih.gov

N-Demethylated Intermediates in Photolysis

During the photolysis of malachite green, a series of N-demethylated intermediates are formed. nih.govnih.gov Studies utilizing surface electronic spectra have shown that these N-demethylated intermediates of the malachite green cation remain at the colloidal-aqueous interface until they undergo further decomposition. nih.gov The process involves the sequential oxidation of malachite green, leading to various N-demethylated derivatives, including monodes-, dides(sym)-, dides(unsym)-, trides-, and tetrades- forms, both before and after its reduction to leucomalachite green. nih.gov

Biodegradation of Malachite Green Cation by Microorganisms

Bacterial Strains in Malachite Green Cation Degradation (e.g., Pseudomonas veronii)

Several bacterial strains have demonstrated the ability to efficiently degrade malachite green. Among them, Pseudomonas veronii JW3-6, isolated from a malachite green enrichment culture, has shown significant degradation capabilities over a wide range of temperatures and pH levels. researchgate.netnih.gov Under optimal conditions (32.4 °C, pH 7.1), this strain can degrade 93.5% of a 50 mg/L malachite green solution within seven days. researchgate.netnih.gov Other bacteria, such as Pseudomonas plecoglossicida MG2 and strains of Enterobacter cloacae, have also been identified as effective degraders of malachite green. nih.govbiotechrep.ir

Interactive Data Table: Bacterial Degradation of Malachite Green

| Bacterial Strain | Concentration of Malachite Green (mg/L) | Degradation Efficiency (%) | Time | Reference |

|---|---|---|---|---|

| Pseudomonas veronii JW3-6 | 50 | 93.5 | 7 days | researchgate.netnih.gov |

| Pseudomonas sp. strain DY1 | Not specified | 90-97 | Not specified | nih.gov |

| Streptomyces exfoliates | 100 | 96 | 120 hours | nih.gov |

| Tenacibaculum spp. HMG1 | 20 | 98.8 | 12 hours | nih.gov |

| Pseudomonas sp. YB2 | 1000 | 100 | 12 hours | nih.gov |

| Enterococcus sp. | 20 | 94 | Not specified | nih.gov |

| Pseudomonas plecoglossicide MG2 | 25-50 | ~94.7 | 96 hours | nih.gov |

| Pseudomonas plecoglossicide MG2 | 100 | 81.5 | 120 hours | nih.gov |

| Kocuria rosea MTCC 1532 | 50 | 100 | 5 hours | chem-soc.si |

| Ochrobactrum sp. JN214485 | 100 | Not specified (optimal at this concentration) | Not specified | nih.gov |

| Rhodotorula mucilaginosa AUMC13567 | 50 | 100 | 12 hours | researchgate.netnih.gov |

Identification of Biodegradation Metabolites (e.g., Leucomalachite Green, Benzophenone derivatives)

The biodegradation of malachite green by microorganisms leads to the formation of several intermediate metabolites. The primary and most well-documented metabolite is leucomalachite green, the reduced, colorless form of the dye. researchgate.netnih.gov Further degradation of leucomalachite green results in a variety of other compounds.

In studies with Pseudomonas veronii JW3-6, five key intermediate products were identified:

Leucomalachite green

4-(dimethylamino) benzophenone

4-dimethylaminophenol

Hydroquinone researchgate.netnih.gov

The identification of these metabolites allows for the proposition of a detailed degradation pathway. researchgate.netnih.gov Other identified metabolites from various microbial degradation processes include N,N-dimethylbenzenamine, 3-dimethylamino-phenol, and various benzophenone derivatives. nih.govresearchgate.net

Enzymatic Bioremediation Approaches

Enzymatic catalysis presents a promising approach for the treatment of wastewater containing malachite green. nih.govrsc.org Enzymes, both naturally occurring and artificially designed, can effectively degrade this dye. For instance, an artificial enzyme, F43H/H64A myoglobin (B1173299) (Mb), has demonstrated efficient biodegradation of malachite green, with a catalytic efficiency that surpasses some natural enzymes. nih.govrsc.org

Laccase, an enzyme produced by the white-rot fungus Trametes cubensis, has also been investigated for its potential in malachite green degradation. nih.gov Both free and immobilized laccase from this fungus have been shown to be sustainable tools for effective malachite green degradation. nih.gov Other enzymes implicated in the biodegradation of malachite green include malachite green reductase, DCIP reductase, tyrosinase, and manganese peroxidase. chem-soc.siresearchgate.net The induction of these enzymes is often observed during the decolorization process, suggesting their direct involvement. chem-soc.si

Chemical Transformation and Metabolite Formation (e.g., Leucomalachite Green, Carbinol Form)

The malachite green cation exists in a pH-dependent equilibrium with its colorless carbinol form. nih.gov In aqueous solutions, this equilibrium is a key aspect of its chemical behavior. nih.gov The rate at which the carbinol form is produced is a function of the pH. nih.gov

The primary transformation product of malachite green is its reduced form, leucomalachite green. nih.gov This conversion can occur through both chemical and enzymatic reduction. nih.gov Leucomalachite green is a significant metabolite as it is lipophilic and can be retained in tissues for longer periods than the parent malachite green molecule. wikipedia.org

Both malachite green and leucomalachite green are susceptible to further chemical transformations, including oxidation-reduction and demethylation reactions. nih.gov Under various environmental conditions, malachite green can undergo hydrolysis and photolysis to form demethylated and hydroxylated products, as well as benzophenone derivatives. nih.gov

pH-Dependent Equilibrium and Carbinol Formation

The malachite green cation exists in a dynamic, pH-dependent equilibrium with its colorless carbinol form, also known as malachite green carbinol or pseudobase. nih.gov This equilibrium is a critical factor in the environmental behavior of the compound, as the two forms exhibit different properties. The colored cationic form is more water-soluble, while the carbinol form is less soluble in water and more lipophilic. nih.gov The transition between these two forms is governed by the pH of the surrounding aqueous medium. nih.gov

The ionization constant (pKa) for the equilibrium between the malachite green cation and its carbinol form is 6.9. nih.govnih.gov At a pH below this value, the ionized, colored cationic form is predominant. As the pH increases above 6.9, the equilibrium shifts towards the formation of the non-ionic, colorless carbinol base. researchgate.net In strongly acidic solutions (pH < 1), the color of the solution changes to yellow due to the formation of a dication. nih.gov Conversely, in strongly alkaline solutions (pH > 12), the green color is lost as the central carbon atom is hydrated, leading to the formation of the carbinol. nih.gov The rate of carbinol formation is also influenced by temperature, with higher temperatures increasing the rate of conversion. nih.gov

The table below illustrates the percentage of malachite green in its ionized, colored form at various pH levels. researchgate.net

| pH | Ionization (%) |

| 4.0 | 100% |

| 6.9 | 50% |

| 7.4 | 25% |

| 10.1 | 0% |

Oxidation-Reduction Reactions and Demethylation

The malachite green cation and its reduced form, leucomalachite green, are subject to oxidation-reduction and demethylation reactions in the environment. nih.gov Leucomalachite green is formed through the chemical or enzymatic reduction of the malachite green cation. nih.gov This colorless leuco form can, in turn, be oxidized back to the colored malachite green cation. wikipedia.org

In addition to redox reactions, malachite green can undergo sequential N-demethylation. nih.gov This process involves the removal of methyl groups from the nitrogen atoms of the molecule, leading to the formation of various N-demethylated derivatives. nih.gov These reactions can occur both before and after the reduction of malachite green to leucomalachite green. nih.gov Advanced oxidation processes, such as those involving hydroxyl radicals, can lead to the degradation of malachite green into various byproducts, including 4-dimethylamino-benzophenone and 4-amino-benzophenone, through demethylation and oxidation. nih.gov

Environmental Distribution and Accumulation

The distribution and accumulation of the malachite green cation in the environment are influenced by its interactions with various components of aquatic and terrestrial systems. Its tendency to adsorb to particulate matter and its uptake by living organisms are key factors in its environmental partitioning.

Adsorption to Organic Carbon and Clay

The malachite green cation readily adsorbs to various solid matrices, including organic carbon and clay minerals. mdpi.comresearchgate.net This adsorption is a significant process that affects its concentration in the water column and its potential for transport. The efficiency of removal through adsorption is dependent on several factors, including the nature of the adsorbent, the initial concentration of the dye, the pH of the solution, and the contact time. deswater.com

Studies have shown that various types of clay can effectively adsorb malachite green from aqueous solutions. mdpi.com The adsorption capacity is often linked to the surface area and the number of available binding sites on the adsorbent material. mdpi.com For instance, research on three different natural inorganic clays (B1170129) demonstrated varying maximum adsorption capacities for malachite green. mdpi.com

The table below presents the maximum adsorption capacities of malachite green on different types of clay as determined by the Langmuir isotherm model. mdpi.com

| Clay Type | Maximum Adsorption Capacity (mg/g) |

| Pakistani bentonite clay (PB) | 243.90 |

| Bentonite from Alfa Aesar (BT) | 188.68 |

| Turkish red mud (RM) | 172.41 |

Activated carbon is another effective adsorbent for the removal of malachite green from water. researchgate.netresearchgate.net The porous structure and high surface area of activated carbon provide numerous sites for the adsorption of the dye molecules. researchgate.net

Presence in Natural Waters and Wastewater

Malachite green is considered a significant water pollutant due to its widespread use in industries such as textiles for dyeing silk, leather, and paper, and in aquaculture as a biocide. wikipedia.orgnih.govresearchgate.net The discharge of untreated or inadequately treated wastewater from these industries leads to the contamination of natural water bodies. researchgate.net The presence of malachite green in aquatic environments is a cause for concern due to its potential toxicity to aquatic life and the risk it poses to human health through the food chain. nih.gov

Concentrations of malachite green in industrial wastewater can be significant. For example, one study analyzing local dyeing wastewater found the concentration of malachite green to be 25 mg/L, which was the highest among the dyes tested. nih.gov Due to the typically low concentrations of malachite green in natural waters, a pre-treatment step is often necessary to concentrate the dye before analysis. nih.gov

Accumulation in Aquatic Organisms

Malachite green and its primary metabolite, leucomalachite green, have been shown to accumulate in the tissues of aquatic organisms, particularly fish. researchgate.net When fish are exposed to malachite green, it is metabolized and can be found in various tissues, including muscle, liver, and kidney. researchgate.net

A critical aspect of this accumulation is the differential persistence of the parent compound and its metabolite. Leucomalachite green, being more lipophilic, has a much longer residence time in fish tissues compared to the malachite green cation. wikipedia.org Residues of malachite green may be detectable in fish muscle for up to 56 days post-exposure, whereas leucomalachite green can be detected for as long as 252 days. nih.gov This prolonged retention of the leuco form makes it the primary marker residue for monitoring the use of malachite green in aquaculture products. nih.gov The accumulation of these residues in fish intended for human consumption is a significant concern, leading to regulatory bans on the use of malachite green in food-producing animals in many countries. wikipedia.org

Toxicological and Ecotoxicological Research on Malachite Green Cation

Mechanistic Toxicology of Malachite Green Cation

The toxicity of the malachite green cation is rooted in its chemical structure and reactivity at the molecular level. Its triphenylmethane (B1682552) structure and cationic nature facilitate interactions with cellular components, leading to a cascade of toxic effects.

The malachite green cation exhibits a strong affinity for various biomolecules, which is a primary driver of its toxicity. These interactions can disrupt normal cellular functions and lead to significant damage.

The malachite green cation interacts with DNA through a combination of intercalative and electrostatic binding modes. Electrochemical and spectroscopic studies have revealed that the planar aromatic rings of the malachite green molecule can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding can distort the structure of DNA, potentially interfering with replication and transcription processes.

In addition to intercalation, the positive charge of the malachite green cation facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. This dual-mode binding strengthens the association between the dye and the genetic material, enhancing its potential for genotoxicity.

Malachite green cation is known to form complexes with various proteins, altering their structure and function. A notable example is its interaction with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). Spectroscopic studies have shown that malachite green can bind to these transport proteins, potentially affecting the distribution and availability of endogenous and exogenous substances in the body.

Furthermore, malachite green cation has been demonstrated to inhibit the activity of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Research on human plasma cholinesterase has shown that malachite green acts as a mixed inhibitor. nih.gov The inhibitory constants for this interaction have been determined, highlighting the potential for neurotoxic effects. nih.gov

Table 1: Inhibitory Parameters of Malachite Green Cation on Human Plasma Cholinesterase

| Parameter | Value |

|---|---|

| Inhibition Constant (Ki) | 0.28 ± 0.037 µM |

| Alpha (α) | 23 ± 7.4 |

| Beta (β) | 0 |

This table presents the kinetic parameters of malachite green cation's inhibitory effect on human plasma cholinesterase, indicating a mixed inhibition mechanism. nih.gov

A significant concern regarding malachite green exposure is its genotoxicity, largely attributed to the formation of DNA adducts. Cationic compounds like malachite green have a tendency to form covalent bonds with the anionic sites on the DNA structure, such as phosphate ions. drugbank.com This covalent binding results in the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. These adducts can lead to mutations and genomic instability if not repaired by the cell's DNA repair mechanisms.

Studies have shown that malachite green has a genotoxic profile, leading to increased rates of micronuclei, nucleoplasmic bridges, nuclear buds, and DNA fragmentation in various cell lines. drugbank.com The formation of DNA adducts is a key step in the initiation of carcinogenesis, raising serious concerns about the long-term health effects of malachite green exposure.

Exposure to malachite green cation has been linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of the cell. Low concentrations of malachite green have been shown to increase the differential expression of genes associated with apoptosis and oxidative stress. researchgate.net This is believed to be related to lipid peroxidation, a process that leads to the formation of ROS. researchgate.net

Reactive oxygen species, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. The oxidative damage induced by malachite green can contribute to its cytotoxic and genotoxic effects. Studies in aquatic organisms have demonstrated that exposure to malachite green leads to increased levels of oxidative stress markers.

Table 2: Effects of Malachite Green on Oxidative Stress Markers in Red Tilapia

| Marker | Effect | Organism |

|---|---|---|

| Catalase (CAT) | Increased activity | Red Tilapia (Oreochromis hybrid) |

| Reduced Glutathione (B108866) (GSH) | Depleted levels | Mice |

| Lipid Peroxidation | Increased levels | Mice |

This table summarizes the impact of malachite green exposure on key oxidative stress indicators in different animal models. nih.govnih.gov

The interaction of malachite green cation with cellular components extends to the disruption of essential cellular processes and the inhibition of key enzymes. As previously mentioned, malachite green is a potent inhibitor of acetylcholinesterase (AChE), which can have significant neurological consequences. nih.gov

In addition to AChE, the effects of malachite green on other enzyme systems have been investigated. For instance, some studies have explored its impact on Glutathione S-transferases (GSTs), a family of enzymes crucial for detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic compounds. Interestingly, research in rainbow trout liver indicated that GST activities were not significantly affected by malachite green treatment.

Interactions with Biomolecules

Ecotoxicological Impacts of Malachite Green Cation

The widespread use of malachite green in various industries has led to its release into aquatic environments, raising significant concerns about its impact on non-target organisms. The ecotoxicological effects of the malachite green cation are extensive, affecting a wide range of aquatic life through acute toxicity, developmental and reproductive harm, and long-term bioaccumulation.

Aquatic Toxicity in Various Organisms (e.g., Brine Shrimp, Fish)

Malachite green cation exhibits significant toxicity to a variety of aquatic organisms, with its effects being influenced by factors such as concentration, exposure duration, and the specific species.

Toxicity in Brine Shrimp (Artemia salina)

Brine shrimp are frequently used as a model organism in ecotoxicological studies due to their sensitivity to chemical contaminants. Research has demonstrated the acute toxicity of malachite green to brine shrimp. For instance, studies have shown that increasing concentrations of malachite green lead to higher mortality rates in brine shrimp nauplii. One study observed that concentrations of 10–100 µg/ml caused high mortality rates nih.gov. In addition to lethality, sublethal effects have also been documented. Exposure to concentrations of 2.5–10 µg/ml of malachite green significantly decreased the locomotor behavior of brine shrimp within one hour of exposure nih.gov. This impairment of movement can have severe consequences for the organism's survival, affecting its ability to feed and evade predators.

Toxicity in Fish

Malachite green is highly toxic to fish, with lethal concentrations often being very close to the concentrations used for therapeutic purposes in aquaculture researchgate.net. The toxicity of malachite green to fish is species-dependent and is also influenced by factors such as water temperature and pH.